

Methyl Carbazate: A Technical Guide to its Solubility in Organic Solvents

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Compound of Interest

Compound Name: Methyl carbazate

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Abstract

Methyl carbazate is a versatile hydrazine derivative widely employed as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^{[1][2][3]} A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for **methyl carbazate**, details established experimental protocols for solubility determination, and presents a visual representation of its primary synthesis pathway. While quantitative solubility data in organic solvents is not extensively available in published literature, this guide consolidates known qualitative information and provides the necessary experimental frameworks for its empirical determination.

Physicochemical Properties of Methyl Carbazate

Methyl carbazate, with the molecular formula $C_2H_6N_2O_2$, is a white to pink crystalline solid at room temperature.^{[4][5]} Key physical properties are summarized below:

Property	Value	Reference(s)
CAS Number	6294-89-9	[6]
Molecular Weight	90.08 g/mol	[1][7]
Melting Point	70-73 °C	[1]
Boiling Point	108 °C at 12 mmHg	[1]
Appearance	White to pink crystalline powder/platelets	[4][5]

Solubility of Methyl Carbazate

The solubility of a compound is a critical parameter in process chemistry and drug development. For **methyl carbazate**, comprehensive quantitative solubility data across a wide range of organic solvents is not readily available in the public domain. However, qualitative descriptions and a single quantitative value, presumed to be in water, have been reported.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **methyl carbazate**. It is important to note the scarcity of data for organic solvents.

Solvent	Temperature (°C)	Solubility	Reference(s)
Water*	Not Specified	578 g/L	[1][4]

*The solvent for the 578 g/L value is not explicitly stated in the source but is presumed to be water based on the context of "water solubility: soluble" being mentioned alongside it.

Qualitative Solubility Data

Qualitative solubility information provides a general understanding of suitable solvent systems for **methyl carbazate**.

Solvent	Solubility	Reference(s)
Water	Soluble	[8][9]
Ethanol	Soluble	[9]
Diethyl Ether	Soluble	[9]
Benzene	Soluble	[9]
Petroleum Ether	Insoluble	[9]

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data, researchers can employ several well-established experimental methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the nature of the solvent. Two common methods are detailed below.

Gravimetric Method (Shake-Flask Method)

The gravimetric, or shake-flask, method is a traditional and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

- **Preparation of a Saturated Solution:** An excess amount of **methyl carbazate** is added to the organic solvent of interest in a sealed flask or vial.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
- **Phase Separation:** The saturated solution is carefully separated from the excess solid. This can be achieved by filtration through a fine-porosity filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

- **Solvent Evaporation:** A precisely measured volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., rotary evaporation, vacuum oven) until a constant weight of the dried **methyl carbazate** is achieved.
- **Calculation:** The solubility is calculated by dividing the mass of the dissolved **methyl carbazate** by the volume or mass of the solvent used. Results are typically expressed in g/L, mg/mL, or g/100g of solvent.

UV/Visible Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore that allows for its quantification using UV/Visible spectroscopy.

Protocol:

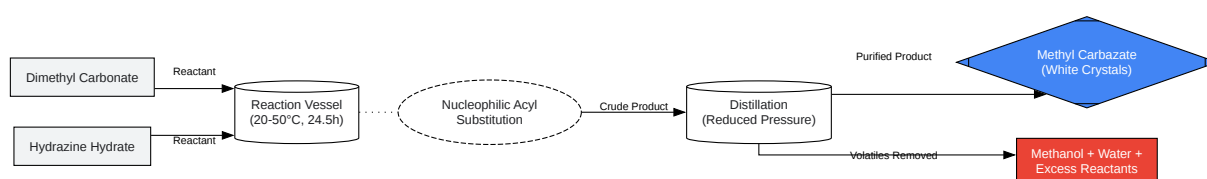
- **Preparation of a Calibration Curve:** A series of standard solutions of **methyl carbazate** with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λ_{max}) to construct a calibration curve (absorbance vs. concentration).
- **Preparation of a Saturated Solution:** A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
- **Phase Separation and Dilution:** After equilibration, the saturated solution is separated from the excess solid. A precise volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
- **Absorbance Measurement:** The absorbance of the diluted solution is measured at the λ_{max} .
- **Calculation:** The concentration of **methyl carbazate** in the diluted sample is determined from the calibration curve. This value is then used to calculate the concentration in the original saturated solution, taking into account the dilution factor.

Synthesis of Methyl Carbazate

Methyl carbazate is commonly synthesized through the reaction of dimethyl carbonate with hydrazine hydrate.[4][5][10] This reaction provides a high yield of the desired product.

Reaction Workflow

The synthesis process involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of dimethyl carbonate, leading to the displacement of a methoxy group.



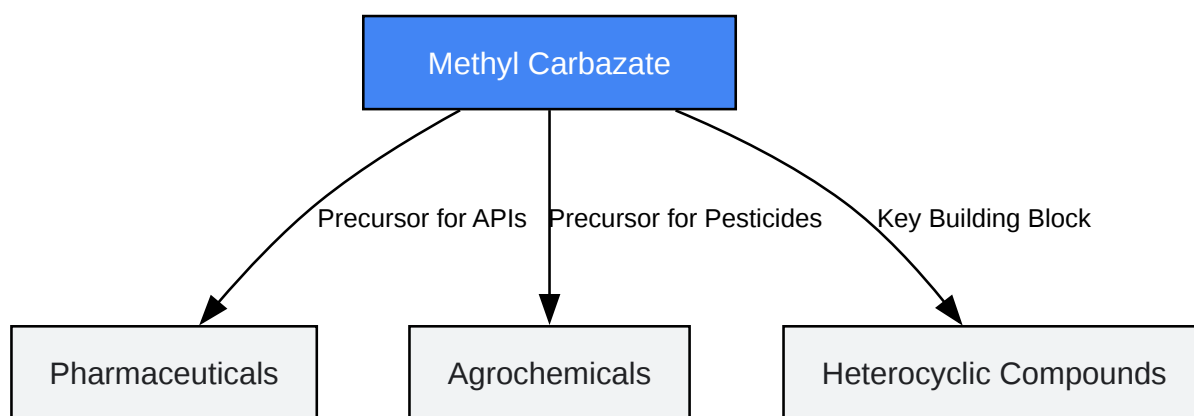
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Caption: Synthesis of **Methyl Carbazate** from Dimethyl Carbonate and Hydrazine Hydrate.

Applications in Synthesis

Methyl carbazate is a key building block in the synthesis of a variety of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1][3] Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a carbamate group, allows for diverse reactivity. For instance, it is used in the preparation of imidazo[1,5-d][2][6][10]triazines and various substituted hydrazones.[1][3]

The following diagram illustrates the logical relationship of **methyl carbazate** as a precursor in chemical synthesis.



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Caption: Role of **Methyl Carbazate** as a key intermediate in chemical synthesis.

Conclusion

While there is a notable absence of comprehensive, publicly available quantitative data on the solubility of **methyl carbazate** in a wide array of organic solvents, this guide provides the essential qualitative information and detailed experimental protocols for researchers to determine these values empirically. A clear understanding of its solubility, coupled with knowledge of its synthesis and reactivity, is crucial for the effective application of **methyl carbazate** in research, development, and manufacturing. The provided synthesis workflow and application diagram offer a concise visual summary of its importance as a chemical intermediate. It is recommended that researchers and drug development professionals perform their own solubility studies in the specific solvent systems relevant to their applications to ensure accurate and reproducible results.

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